molecular formula C5H9BF3K B6230324 potassium trifluoro(pent-4-en-1-yl)boranuide CAS No. 882871-23-0

potassium trifluoro(pent-4-en-1-yl)boranuide

Cat. No.: B6230324
CAS No.: 882871-23-0
M. Wt: 176
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Description

Potassium trifluoro(pent-4-en-1-yl)boranuide (CAS: 882871-23-0, MFCD20291906) is an organoboron compound with the molecular formula C₅H₈BF₃K and a molecular weight of 180.02 g/mol . Structurally, it consists of a pent-4-en-1-yl group (CH₂CH₂CH₂CH=CH₂) attached to a trifluoroborate anion ([BF₃]⁻), paired with a potassium counterion. The term "boranuide" follows IUPAC substitutive nomenclature for boron-centered anions .

This compound is classified as a potassium trifluoroborate (K[RBF₃]) salt, a family of reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability compared to boronic acids . The pent-4-en-1-yl substituent introduces an alkenyl moiety, which may enhance reactivity in transition-metal-catalyzed transformations, particularly in synthesizing alkenylated pharmaceuticals or agrochemicals .

Properties

CAS No.

882871-23-0

Molecular Formula

C5H9BF3K

Molecular Weight

176

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(pent-4-en-1-yl)boranuide can be synthesized through the reaction of pent-4-en-1-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the purification of the product through crystallization and filtration techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(pent-4-en-1-yl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include boronic acids, borane derivatives, and substituted boron compounds, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Compounds

The reactivity and applications of potassium trifluoroborates depend on the electronic and steric properties of their organic substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Potassium Trifluoroborates

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Type Key Applications/Properties References
Potassium trifluoro(pent-4-en-1-yl)boranuide C₅H₈BF₃K 180.02 882871-23-0 Alkenyl (pent-4-en-1-yl) Cross-coupling, alkenylation
Potassium trifluoro(4-formylphenyl)boranuide C₇H₅BF₃KO 216.03 374564-36-0 Aryl (4-formylphenyl) Bioconjugation, drug candidate synthesis
Potassium trifluoro(1-phenylethyl)boranuide C₈H₉BF₃K 204.07 N/A Benzylic (1-phenylethyl) Steric hindrance effects in coupling
Potassium trifluoro(4-hydroxybut-1-en-2-yl)boranuide C₄H₇BF₃KO 170.01 145915742 Hydroxyalkenyl Chiral synthesis, polar substrates
Potassium trifluoro(3-propylbicyclo[1.1.1]pentan-1-yl)boranuide C₈H₁₃BF₃K 210.10 155823321 Bicyclic (strain-enhanced) Strain-release functionalization

Key Research Findings

Reactivity in Cross-Coupling Reactions :

  • Alkenyl trifluoroborates (e.g., pent-4-en-1-yl) exhibit higher reactivity in Pd-catalyzed couplings compared to aryl derivatives due to the electron-rich nature of the alkenyl group, facilitating oxidative addition .
  • Aryl derivatives (e.g., 4-formylphenyl) are preferred for synthesizing biaryl architectures in pharmaceuticals, leveraging their stability and compatibility with diverse coupling partners .

Steric and Electronic Effects :

  • Bulky substituents like 1-phenylethyl hinder coupling efficiency due to steric clashes during transmetallation, whereas linear alkenyl groups (pent-4-en-1-yl) minimize such issues .
  • Hydroxyalkenyl derivatives (e.g., 4-hydroxybut-1-en-2-yl) enable hydrogen-bonding interactions, enhancing regioselectivity in asymmetric synthesis .

Stability and Handling: Potassium trifluoroborates with electron-withdrawing groups (e.g., 4-formylphenyl) are hygroscopic and require anhydrous storage, while alkenyl analogs (e.g., pent-4-en-1-yl) are more robust under ambient conditions . Bicyclic derivatives (e.g., 3-propylbicyclo[1.1.1]pentan-1-yl) exhibit unique strain-driven reactivity, enabling access to novel scaffolds in medicinal chemistry .

Safety Considerations :

  • Compounds like potassium trifluoro(5-oxohexyl)boranuide (CAS: 329976-78-5) require stringent safety protocols due to undefined toxicity profiles, emphasizing the need for protective equipment and proper ventilation .

Biological Activity

Potassium trifluoro(pent-4-en-1-yl)boranuide, a specialized organoboron compound, has garnered attention for its unique chemical properties and potential biological applications. This article will explore the compound's biological activity, synthesis, and relevant studies that highlight its significance in various fields, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

Molecular Formula : C5_5H9_9BF3_3K
Molecular Weight : 176.03 g/mol
CAS Number : 882871-23-0

The compound features a boron atom bonded to a trifluoromethyl group and an alkenyl moiety (pent-4-en-1-yl), which contributes to its reactivity in chemical transformations. The trifluoroborate structure enhances its solubility and reactivity, making it a valuable reagent in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the reaction of boron trifluoride with pent-4-en-1-ol in the presence of potassium salts. This method is characterized by high yields and efficiency, allowing for the production of the compound suitable for further applications.

1. Reactivity and Applications in Organic Synthesis

This compound is primarily utilized as a coupling reagent in various organic reactions. Its unique structure allows it to participate in:

  • Alkynylation Reactions : The compound can facilitate the formation of carbon-carbon bonds through alkynylation, which is crucial in synthesizing complex organic molecules.
  • Cross-Coupling Reactions : It shows compatibility with various electrophiles and nucleophiles, making it versatile in synthetic pathways.

Case Study 1: Alkynylation Reactions

A study demonstrated that this compound could effectively promote alkynylation reactions under mild conditions. The compound was used to couple various electrophiles with terminal alkynes, resulting in high yields and selectivity. This reaction showcases its utility in synthesizing complex molecules relevant to pharmaceutical development.

Case Study 2: Kinase Inhibition

Research on related organoboron compounds has shown their potential as inhibitors of CDK7. For example, compounds designed with similar trifluoroborate structures were found to down-regulate CDK7 activity, leading to reduced cell proliferation in cancer models . This highlights a promising direction for future studies involving this compound.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Potassium TrifluoropropenylborateC3_3H5_5BF3_3KUsed in similar coupling reactions
Potassium TrifluorophenylborateC6_6H6_6BF3_3KKnown for high stability and reactivity
Potassium Trifluoro(2-propenyl)borateC5_5H7_7BF3_3KExhibits unique reactivity patterns

The distinct alkenyl functionality of this compound sets it apart from other organoboron compounds, allowing for specific applications that are not possible with other derivatives.

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